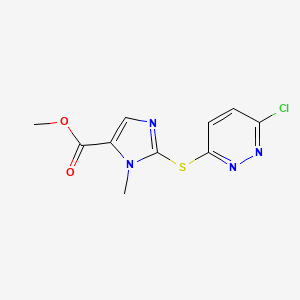
Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole, which is a five-membered heterocyclic ring containing nitrogen atoms. The presence of the pyridazine and sulfanyl groups in this compound makes it unique and provides it with specific properties that make it useful in scientific research.
Applications De Recherche Scientifique
Synthesis and Catalysis
Research highlights the use of related imidazole derivatives in catalysis and synthesis. The 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate acts as an efficient and reusable catalyst for synthesizing polyhydroquinoline derivatives, demonstrating the potential of imidazole-based compounds in facilitating various chemical reactions with high yields and short reaction times (Khaligh, 2014). Additionally, imidazoles have been utilized in metal-free mediated C-3 methylsulfanylation of imidazo[1,2-a]pyridines, showcasing their role in regioselective chemical modifications (Chen et al., 2017).
Green Chemistry
Imidazole derivatives have also been applied in green chemistry. N-methyl-2-pyrrolidonium hydrogen sulfate, a Bronsted acidic ionic liquid, has been used as a catalyst for synthesizing highly substituted imidazoles in an environmentally friendly manner, emphasizing the role of imidazole-based catalysts in promoting sustainable chemical processes (Shaterian & Ranjbar, 2011).
Ligand Synthesis for Metal Complexes
Research on imidazo[1,5-a]pyridinium salts containing thioether-functionalized side chains for synthesizing Pd and Rh complexes illustrates the application of imidazole compounds in preparing ligands for metal complexes. These complexes have been studied for their catalytic behavior in asymmetric allylic alkylations, indicating the versatility of imidazole derivatives in organometallic chemistry (Roseblade et al., 2007).
Room Temperature Ionic Liquids (RTILs)
Direct methylation and trifluoroethylation of imidazole and pyridine derivatives have been explored to afford high yields of corresponding salts. This methodology provides a simple route to a variety of room temperature ionic liquids, expanding the utility of imidazole derivatives in the synthesis of novel RTILs (Zhang, Martin, & Desmarteau, 2003).
Mécanisme D'action
Target of Action
Similar compounds, such as imidacloprid, a neonicotinoid insecticide, act on the central nervous system of insects
Mode of Action
Specifically, it causes a blockage of the nicotinergic neuronal pathway . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the nicotinergic neuronal pathway . The downstream effects of this interaction would need to be studied further.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to the paralysis and eventual death of insects . The specific effects of this compound would need to be studied further.
Propriétés
IUPAC Name |
methyl 2-(6-chloropyridazin-3-yl)sulfanyl-3-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c1-15-6(9(16)17-2)5-12-10(15)18-8-4-3-7(11)13-14-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEMAQVDOHKUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=NN=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2953722.png)
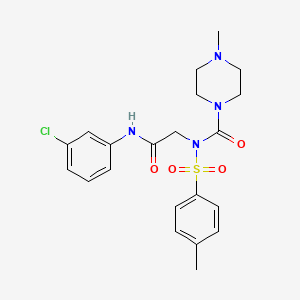
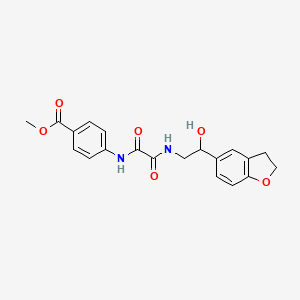
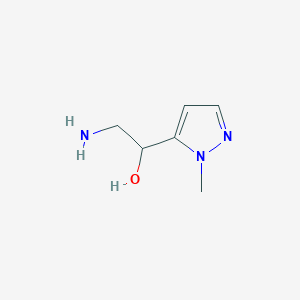

![(E)-N-(4-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2953733.png)

![3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2953735.png)



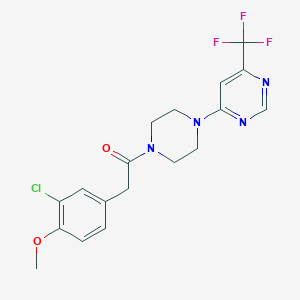
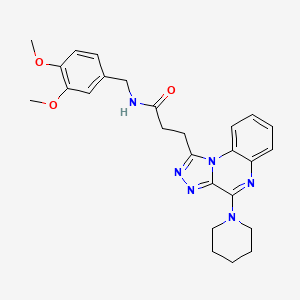
![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953743.png)